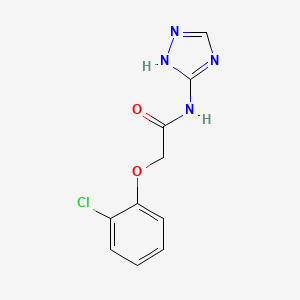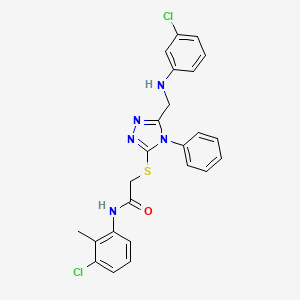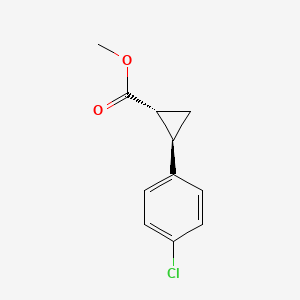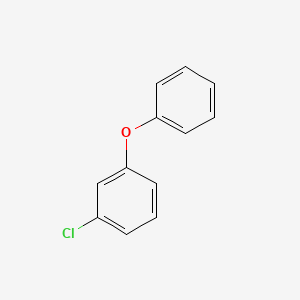
2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is an organic compound that features a chlorophenoxy group and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. The presence of both the chlorophenoxy and triazole moieties suggests it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Reaction with 4H-1,2,4-triazole: The acyl chloride is reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antifungal, antibacterial, or herbicidal properties due to the presence of the triazole ring, which is known for such activities
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. The triazole ring is a common motif in many drugs, suggesting that this compound could be a lead compound for the development of new therapeutics.
Industry
Industrially, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the chlorophenoxy group may interact with cellular membranes or proteins, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Lacks the triazole ring, making it less versatile in biological applications.
N-(4H-1,2,4-triazol-3-yl)acetamide: Lacks the chlorophenoxy group, which may reduce its biological activity.
2-(4-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
2-(2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the combination of the chlorophenoxy and triazole groups, which may confer a broader range of biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H9ClN4O2 |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-3-1-2-4-8(7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
InChI-Schlüssel |
JNLCNTTUNFAIBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)

![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)





![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
